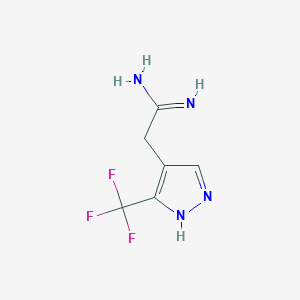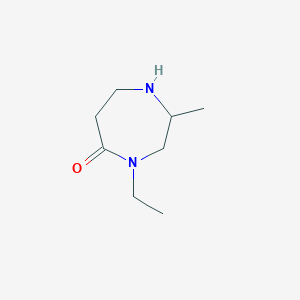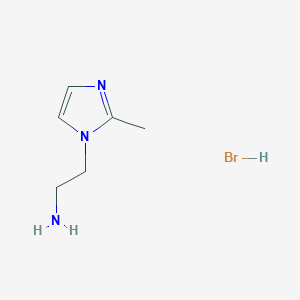
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol (FBP) is a synthetic compound that has been studied for its potential applications in scientific research. FBP is a fluorinated analog of pyrrolidin-3-ol, and has been used as a research chemical due to its unique physical and chemical properties. It has been studied for its ability to act as both a structural and functional mimic of natural biological molecules, and its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been studied for its potential applications in drug discovery and development. It has been used as a structural and functional mimic of natural biological molecules, and this has enabled scientists to study the interactions between the two molecules. It has also been used as a tool for exploring new therapeutic targets and for developing novel drug candidates.
Wirkmechanismus
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been studied for its ability to act as a structural and functional mimic of natural biological molecules. It has been shown to bind to proteins and interact with them in a manner similar to natural biological molecules. Additionally, 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been shown to interact with enzymes and other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been studied for its ability to modulate biochemical and physiological processes. It has been shown to bind to several proteins involved in signal transduction pathways, and this could lead to changes in the activity of these proteins. Additionally, 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been shown to interact with enzymes involved in metabolic processes, and this could lead to changes in the metabolism of the cell.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol in lab experiments has several advantages, including its ability to act as a structural and functional mimic of natural biological molecules. Additionally, it is relatively easy to synthesize and can be separated from other compounds using chromatography. However, there are some limitations to the use of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol in lab experiments, such as its potential to interact with enzymes and proteins involved in signal transduction pathways, which could lead to unexpected results.
Zukünftige Richtungen
The potential applications of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol are vast, and there are many possible future directions for research. These include further exploration of its ability to act as a structural and functional mimic of natural biological molecules, as well as further investigation of its potential to interact with enzymes and proteins involved in signal transduction pathways. Additionally, further research into its potential applications in drug discovery and development could yield new insights into the development of novel therapeutic targets and drug candidates. Finally, further research into its biochemical and physiological effects could reveal new therapeutic targets and potential uses for 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol in medicine.
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-9-3-8(4-10(13)5-9)6-14-2-1-11(15)7-14/h3-5,11,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJRHOVEHFPPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




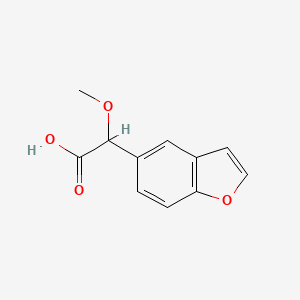
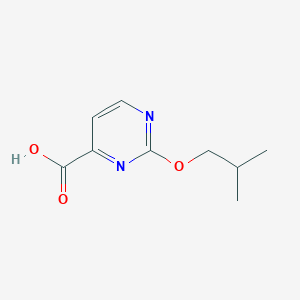
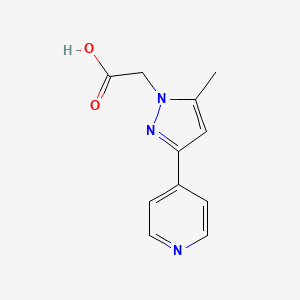
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)
![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)
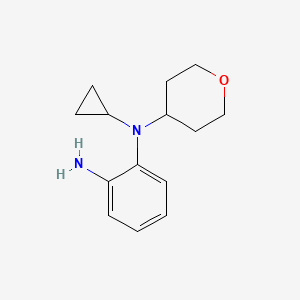


![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)

